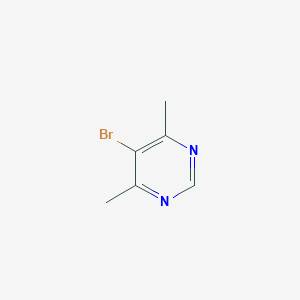

5-Bromo-4,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMWXYZJJVYMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565465 | |

| Record name | 5-Bromo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157335-97-2 | |

| Record name | 5-Bromo-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative with potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of the bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl groups at the 4- and 6-positions influence the electronic properties and steric environment of the pyrimidine ring.

Proposed Synthetic Pathway: Direct Bromination

The most plausible and direct method for the synthesis of 5-Bromo-4,6-dimethylpyrimidine is the electrophilic bromination of the readily available starting material, 4,6-dimethylpyrimidine. The electron-donating nature of the two methyl groups is expected to activate the pyrimidine ring towards electrophilic substitution, preferentially at the C-5 position, which is sterically accessible and electronically favored.

A common reagent for such transformations is N-Bromosuccinimide (NBS), often in a suitable solvent. The reaction likely proceeds via an electrophilic aromatic substitution mechanism.

Reaction Scheme

Caption: Proposed synthesis of 5-Bromo-4,6-dimethylpyrimidine.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure adapted from standard bromination methods for electron-rich heterocyclic systems. Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

Materials:

-

4,6-dimethylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent like dichloromethane or chloroform)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dimethylpyrimidine (1.0 eq.) in acetonitrile (10-20 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary, but an initial time of 2-4 hours is suggested.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 5-Bromo-4,6-dimethylpyrimidine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4,6-Dimethylpyrimidine | C₆H₈N₂ | 108.14 | White to off-white solid | 1558-17-4 |

| 5-Bromo-4,6-dimethylpyrimidine | C₆H₇BrN₂ | 187.04 | Solid | 157335-97-2 |

Table 2: Spectroscopic Data (Predicted)

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 4,6-Dimethylpyrimidine | ~8.9 (s, 1H), ~6.8 (s, 1H), ~2.5 (s, 6H) | ~165, ~158, ~115, ~24 | 108 (M⁺) |

| 5-Bromo-4,6-dimethylpyrimidine | ~8.8 (s, 1H), ~2.6 (s, 6H) | ~164, ~159, ~110, ~25 | 186/188 (M⁺, M⁺+2) |

Note: The spectroscopic data for the product is predicted based on the structure and may vary slightly.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of 5-Bromo-4,6-dimethylpyrimidine.

Caption: Experimental workflow for the synthesis.

Logical Relationship of Reagents and Steps

This diagram shows the relationship between the key reagents and the major steps in the synthesis.

Caption: Reagents and steps relationship diagram.

Safety Considerations

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

The reaction should be performed with appropriate caution, especially during the heating step.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis of 5-Bromo-4,6-dimethylpyrimidine. While a specific literature precedent for this exact transformation is elusive, the proposed direct bromination of 4,6-dimethylpyrimidine using N-Bromosuccinimide is a well-founded strategy based on fundamental principles of organic chemistry. Researchers and drug development professionals can use this guide as a starting point for the preparation of this valuable building block, with the understanding that some optimization of the reaction conditions may be required to achieve the desired outcome.

5-Bromo-4,6-dimethylpyrimidine: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 5-Bromo-4,6-dimethylpyrimidine, a key building block in medicinal chemistry and materials science. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

5-Bromo-4,6-dimethylpyrimidine is a halogenated heterocyclic compound.[1] Its chemical structure, featuring a pyrimidine core with a bromine substituent and two methyl groups, makes it a versatile intermediate for a variety of chemical transformations.[1][2]

Physicochemical Data

The fundamental physicochemical properties of 5-Bromo-4,6-dimethylpyrimidine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157335-97-2 | [1][3][4] |

| Molecular Formula | C₆H₇BrN₂ | [3][4][5] |

| Molecular Weight | 187.04 g/mol | [3][4] |

| Appearance | Solid | [6] |

| Purity | ≥97% | [1][5][6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

| SMILES | CC1=C(Br)C(C)=NC=N1 | [5] |

| InChI Key | WDMWXYZJJVYMHE-UHFFFAOYSA-N | [6] |

Spectroscopic and Analytical Data

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two distinct methyl groups and the aromatic proton on the pyrimidine ring. |

| ¹³C NMR | Resonances for the aromatic carbons, including the carbon bearing the bromine atom, and the methyl carbons. |

| Mass Spec | A molecular ion peak exhibiting the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8] |

| Infrared (IR) | Absorption bands corresponding to C-H, C=N, and C=C stretching and bending vibrations characteristic of the substituted pyrimidine ring. |

Synthesis and Reactivity

5-Bromo-4,6-dimethylpyrimidine serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its reactivity is primarily centered around the bromine substituent and the pyrimidine ring itself.

General Synthetic Approach

While a specific, detailed, and publicly available protocol for the direct synthesis of 5-Bromo-4,6-dimethylpyrimidine is not prevalent in the initial search results, a general synthetic workflow can be conceptualized based on established pyrimidine chemistry. A plausible route could involve the bromination of a pre-formed 4,6-dimethylpyrimidine ring.

Caption: Conceptual workflow for the synthesis of 5-Bromo-4,6-dimethylpyrimidine.

Chemical Reactivity

The presence of the bromine atom at the 5-position makes this compound an ideal substrate for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.[2] The electron-deficient nature of the pyrimidine ring also influences its reactivity.[9]

Caption: Reactivity profile of 5-Bromo-4,6-dimethylpyrimidine in common organic reactions.

Applications in Research and Development

5-Bromo-4,6-dimethylpyrimidine is a valuable building block for the synthesis of novel compounds with potential biological activity.[1] Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antiviral activities.[10][11] The ability to functionalize the 5-position of this molecule through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.[2][11]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of 5-Bromo-4,6-dimethylpyrimidine in synthesis. The following are generalized protocols for common reactions involving similar bromopyrimidine derivatives.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of a bromopyrimidine with a boronic acid.[12]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromo-4,6-dimethylpyrimidine (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the mixture with stirring to a temperature between 80-100 °C.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Safety and Handling

5-Bromo-4,6-dimethylpyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

GHS Hazard Information

-

Signal Word: Warning[6]

-

Hazard Statements:

-

Precautionary Statements:

Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[3] In case of accidental contact or inhalation, seek immediate medical attention.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 157335-97-2|5-Bromo-4,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-4,6-dimethylpyrimidine 97% | CAS: 157335-97-2 | AChemBlock [achemblock.com]

- 6. 5-Bromo-4,6-dimethylpyrimidine | 157335-97-2 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. lehigh.edu [lehigh.edu]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-4,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-4,6-dimethylpyrimidine. Due to the limited availability of published, experimentally-derived spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous pyrimidine derivatives. Detailed, generalized experimental protocols for acquiring the spectroscopic data are also provided to aid researchers in their analytical workflows.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 5-Bromo-4,6-dimethylpyrimidine. These predictions are based on established principles of spectroscopy and data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-4,6-dimethylpyrimidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | H-2 |

| ~2.6 | Singlet | 6H | 2 x -CH₃ |

Note: The chemical shift of the pyrimidine proton (H-2) is influenced by the electronegativity of the adjacent nitrogen atoms. The two methyl groups are chemically equivalent and are therefore expected to appear as a single peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-4,6-dimethylpyrimidine

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4, C-6 |

| ~158 | C-2 |

| ~118 | C-5 |

| ~24 | -CH₃ |

Note: The carbon atoms directly attached to the nitrogen atoms (C-2, C-4, C-6) are expected to be the most downfield. The carbon atom bearing the bromine (C-5) will also be significantly shifted.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 5-Bromo-4,6-dimethylpyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1550 | Strong | C=N stretching vibrations |

| 1500-1400 | Medium-Strong | C=C aromatic ring stretching |

| 1450-1350 | Medium | -CH₃ bending vibrations |

| ~700 | Strong | C-Br stretch |

Note: The IR spectrum of pyrimidine derivatives is characterized by distinct bands corresponding to the vibrations of the heterocyclic ring and its substituents.[1]

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-4,6-dimethylpyrimidine

| m/z Ratio | Predicted Identity | Notes |

| 186/188 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |

| 107 | [M-Br]⁺ | Loss of the bromine atom. |

| 80 | [M-Br-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |

Note: The mass spectrum is expected to exhibit a prominent molecular ion peak with a distinctive isotopic signature for bromine. The fragmentation pattern will likely involve the loss of the bromine atom and fragmentation of the pyrimidine ring.[2]

Experimental Protocols

The following are generalized methodologies for acquiring the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of purified 5-Bromo-4,6-dimethylpyrimidine. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Data Acquisition: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for optimal signal-to-noise)

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition: The spectrum should be acquired on the same spectrometer. A proton-decoupled pulse sequence is typically used. Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample like 5-Bromo-4,6-dimethylpyrimidine, the KBr pellet method is commonly used.

-

Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and serves as a matrix.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile organic molecules.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

-

Ionization: Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z ratio.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

References

Reactivity of 5-Bromo-4,6-dimethylpyrimidine

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dimethylpyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a pyrimidine core substituted with a bromine atom and two methyl groups, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further influenced by the electronegative bromine atom, activates the C5 position for various coupling and substitution reactions. This guide provides a comprehensive overview of the reactivity of 5-Bromo-4,6-dimethylpyrimidine, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Core Reactivity Profile

The reactivity of 5-Bromo-4,6-dimethylpyrimidine is primarily centered around the carbon-bromine bond at the 5-position. This bond is susceptible to cleavage and subsequent formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various catalytic and non-catalytic methods. The two methyl groups at the 4- and 6-positions exert a modest electronic and steric influence on the reactivity of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of aryl and heteroaryl halides. 5-Bromo-4,6-dimethylpyrimidine is an excellent substrate for these transformations, enabling the introduction of a diverse array of substituents at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific examples for 5-Bromo-4,6-dimethylpyrimidine are not extensively documented in readily available literature, the reactivity of analogous 5-bromopyrimidines suggests it is a highly feasible transformation. The reaction typically proceeds with a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

General Experimental Protocol (based on analogous bromopyrimidines):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Bromo-4,6-dimethylpyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in ratios ranging from 3:1 to 10:1).

-

Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.5) | DMF/H₂O | 90 | 16 | 80-90 |

Note: The data in this table is based on the reactivity of analogous bromopyrimidines and should be considered as a starting point for the optimization of reactions with 5-Bromo-4,6-dimethylpyrimidine.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.

General Experimental Protocol (based on analogous bromopyrimidines):

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.) to a dry reaction vessel. Add 5-Bromo-4,6-dimethylpyrimidine (1.0 equiv.) and the amine (1.1-1.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.

-

Reaction Conditions: Heat the mixture with stirring at a temperature typically ranging from 80 °C to 110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyrimidines

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |

| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 80-90 |

| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | THF | 80 | 24 | 75-85 |

Note: The data in this table is based on the reactivity of analogous bromopyrimidines and should be considered as a starting point for the optimization of reactions with 5-Bromo-4,6-dimethylpyrimidine.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes.

General Experimental Protocol (based on analogous bromopyrimidines):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-4,6-dimethylpyrimidine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%).

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the mixture is filtered through a pad of celite to remove the catalyst. The filtrate is diluted with an organic solvent and washed with water or a saturated aqueous solution of NH₄Cl.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyrimidines

| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 6 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt (2.5) | DMF | 70 | 8 | 80-90 |

| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | RT | 12 | 90-98 |

Note: The data in this table is based on the reactivity of analogous bromopyrimidines and should be considered as a starting point for the optimization of reactions with 5-Bromo-4,6-dimethylpyrimidine.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

General Experimental Protocol (based on analogous bromopyrimidines):

-

Reaction Setup: In a sealable reaction tube, combine 5-Bromo-4,6-dimethylpyrimidine (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.).

-

Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature between 80 °C and 140 °C. Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

Table 4: Representative Conditions for Heck Reaction of Bromopyrimidines

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N (2) | DMF | 100 | 24 | 70-85 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2) | NMP | 120 | 18 | 65-80 |

| Cyclohexene | Pd(OAc)₂ (4) | PPh₃ (8) | K₂CO₃ (2.5) | Acetonitrile | 130 | 36 | 50-65 |

Note: The data in this table is based on the reactivity of analogous bromopyrimidines and should be considered as a starting point for the optimization of reactions with 5-Bromo-4,6-dimethylpyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although the 5-position is generally less activated towards SNAr compared to the 2-, 4-, and 6-positions. However, under forcing conditions or with highly activated nucleophiles, displacement of the bromine atom can occur. The presence of the two electron-donating methyl groups may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.

General Reaction Scheme:

5-Bromo-4,6-dimethylpyrimidine + Nu⁻ → 5-Nu-4,6-dimethylpyrimidine + Br⁻

Where Nu⁻ can be a variety of nucleophiles such as alkoxides, thiolates, or amides.

General Experimental Protocol:

-

Reaction Setup: Dissolve 5-Bromo-4,6-dimethylpyrimidine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Nucleophile Addition: Add the nucleophile (1.1-2.0 equiv.), often generated in situ by adding a strong base (e.g., NaH, K₂CO₃) to the corresponding alcohol, thiol, or amine.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically >100 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction and quench with water. Extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by chromatography or recrystallization.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

5-Bromo-4,6-dimethylpyrimidine is a valuable and reactive building block for the synthesis of a variety of substituted pyrimidines. Its primary mode of reactivity involves the functionalization of the C5-position through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. While direct quantitative data for this specific substrate is not extensively reported, the well-established reactivity of analogous bromopyrimidines provides a strong foundation for developing successful synthetic protocols. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and scientists to effectively utilize 5-Bromo-4,6-dimethylpyrimidine in their synthetic endeavors, particularly in the pursuit of novel drug candidates and advanced materials. Further experimental optimization based on the provided protocols is encouraged to achieve the desired outcomes for specific applications.

A Technical Guide to the Scalable Synthesis of 4-Substituted 5-Bromo-6-Methylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of scalable synthetic routes to a versatile class of compounds: 4-substituted 5-bromo-6-methylpyrimidines. These halogenated heteroaromatic scaffolds are valuable building blocks in medicinal chemistry, enabling rapid diversification and exploration of chemical space through various cross-coupling reactions. This document details the synthesis of key intermediates and their subsequent conversion into a range of functionalized pyrimidine derivatives, with a focus on methodologies amenable to large-scale production.

Core Synthesis Strategy

The primary strategy for accessing a diverse array of 4-substituted 5-bromo-6-methylpyrimidines hinges on the preparation of a key intermediate, 5-bromo-4-chloro-6-methylpyrimidine . This versatile precursor allows for the introduction of various functionalities at the 4-position via nucleophilic aromatic substitution (SNAr) reactions. The overall synthetic approach can be visualized as a two-stage process: first, the construction of the pyrimidine core and installation of the necessary halogen atoms, and second, the diversification at the C4 position.

Caption: General synthetic strategy for 4-substituted 5-bromo-6-methylpyrimidines.

Synthesis of Key Intermediates

The successful synthesis of the target compounds relies on the efficient and scalable preparation of two key intermediates: 5-bromo-6-methylpyrimidin-4-ol and 5-bromo-4-chloro-6-methylpyrimidine .

5-Bromo-6-methylpyrimidin-4-ol

This intermediate is prepared via the bromination of commercially available 6-methylpyrimidin-4-ol.

Experimental Protocol:

To a solution of 6-methylpyrimidin-4-ol (1 equivalent) in anhydrous acetonitrile, N-bromosuccinimide (NBS, 1.1 equivalents) is added under a nitrogen atmosphere at room temperature. The reaction mixture is stirred for 1 hour and then concentrated under reduced pressure. The crude residue is purified by flash silica gel chromatography to yield 5-bromo-6-methylpyrimidin-4-ol as a white solid.

| Reactant/Reagent | Molar Ratio | Solvent | Time | Temperature | Yield |

| 6-Methylpyrimidin-4-ol | 1 | Anhydrous MeCN | 1 h | Room Temp. | ~94% |

| N-Bromosuccinimide | 1.1 |

5-Bromo-4-chloro-6-methylpyrimidine

The subsequent chlorination of 5-bromo-6-methylpyrimidin-4-ol provides the pivotal 4-chloro intermediate.

Experimental Protocol:

A solution of 5-bromo-6-methylpyrimidin-4-ol (1 equivalent) in phosphorus oxychloride (POCl3, 10 volumes) is stirred at reflux for 2 hours, followed by an additional hour at room temperature under a nitrogen atmosphere. The reaction mixture is concentrated under reduced pressure. The residue is carefully partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is further extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give 5-bromo-4-chloro-6-methylpyrimidine as a light yellow solid.

| Reactant/Reagent | Molar Ratio | Solvent | Time | Temperature | Yield |

| 5-Bromo-6-methylpyrimidin-4-ol | 1 | POCl3 | 3 h | Reflux then RT | ~91% |

Diversification at the 4-Position

The 4-chloro substituent of 5-bromo-4-chloro-6-methylpyrimidine is readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Caption: Experimental workflow for the diversification of the pyrimidine core.

4-Amino Derivatives

Experimental Protocol:

A solution of 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent) and the desired amine (2-3 equivalents) in a suitable solvent such as ethanol or isopropanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal.

| Nucleophile | Solvent | Temperature | Typical Yield |

| Ammonia/Amines | Ethanol/Isopropanol | Reflux | Good to Excellent |

4-Alkoxy Derivatives

Experimental Protocol:

To a solution of the desired alcohol, a strong base such as sodium hydride (1.1 equivalents) is added at 0 °C to form the corresponding alkoxide in situ. 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent) is then added, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent.

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Alcohol | NaH | THF/DMF | 0 °C to RT/Heat | Moderate to Good |

4-Thio Derivatives

Experimental Protocol:

A mixture of 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent), the desired thiol (1.1 equivalents), and a base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like DMF or acetonitrile is stirred at room temperature or heated. After completion of the reaction, the mixture is diluted with water, and the product is extracted with an organic solvent.

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Thiol | K2CO3/TEA | DMF/MeCN | RT to Heat | Good |

4-Hydrazinyl Derivatives

Experimental Protocol:

To a cooled (0-5 °C) solution of 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent) in methanol, triethylamine (1 equivalent) is added, followed by the slow addition of hydrazine hydrate (1.2-2 equivalents). The reaction mixture is stirred at room temperature for 1 hour. The resulting solid is filtered, washed with cold water, and dried to afford the 4-hydrazinyl product.

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Hydrazine Hydrate | TEA | Methanol | 0 °C to RT | ~83% |

4-Cyano Derivatives

Experimental Protocol:

A mixture of 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent), sodium cyanide or potassium cyanide (1.2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide in a suitable solvent system (e.g., dichloromethane/water) is stirred vigorously at room temperature. The reaction is monitored by TLC, and upon completion, the layers are separated, and the organic layer is washed, dried, and concentrated to yield the 4-cyano product.

| Nucleophile | Catalyst | Solvent | Temperature | Typical Yield |

| NaCN/KCN | Phase-Transfer | CH2Cl2/H2O | Room Temp. | Moderate |

Summary of Quantitative Data

| 4-Substituent | Reagent | Solvent | Temperature | Time | Yield |

| -OH | N/A (from 6-methylpyrimidin-4-ol) | MeCN (for bromination) | Room Temp. | 1 h | 94% |

| -Cl | POCl3 | POCl3 | Reflux | 3 h | 91% |

| -NH2 / -NHR | Amine | Ethanol | Reflux | Varies | Good |

| -OR | Alcohol/NaH | THF/DMF | 0 °C to Heat | Varies | Moderate-Good |

| -SR | Thiol/Base | DMF/MeCN | RT to Heat | Varies | Good |

| -NHNH2 | Hydrazine Hydrate/TEA | Methanol | 0 °C to RT | 1 h | ~83% |

| -CN | NaCN/KCN | CH2Cl2/H2O | Room Temp. | Varies | Moderate |

This guide provides a foundational framework for the scalable synthesis of a diverse library of 4-substituted 5-bromo-6-methylpyrimidines. The methodologies described herein are robust and can be adapted to a wide range of substrates, making these compounds readily accessible for applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

5-Bromo-4,6-dimethylpyrimidine: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets. Among the vast library of pyrimidine-based building blocks, 5-Bromo-4,6-dimethylpyrimidine stands out as a particularly versatile scaffold. Its strategic substitution pattern, featuring a reactive bromine atom and two methyl groups, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of novel drug candidates with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, functionalization, and medicinal chemistry applications of 5-Bromo-4,6-dimethylpyrimidine, with a focus on its utility in developing kinase inhibitors, as well as antimicrobial and antiviral agents.

Synthesis of the Core Scaffold

The synthesis of the 5-Bromo-4,6-dimethylpyrimidine core is a critical first step in its utilization as a medicinal chemistry building block. A common and efficient method involves the bromination of 4,6-dimethylpyrimidine.

Experimental Protocol: Synthesis of 5-Bromo-4,6-dimethylpyrimidine

Materials:

-

4,6-dimethylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4,6-dimethylpyrimidine (1.0 eq) in chloroform.

-

Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-Bromo-4,6-dimethylpyrimidine.

Key Synthetic Transformations and Applications

The bromine atom at the 5-position of the pyrimidine ring is the key handle for introducing molecular diversity. This is typically achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

// Nodes Start [label="5-Bromo-4,6-dimethylpyrimidine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Aryl/Heteroaryl Boronic Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira [label="Sonogashira Coupling\n(Terminal Alkynes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig Amination\n(Amines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aryl [label="5-Aryl-4,6-dimethylpyrimidines", shape=ellipse]; Alkynyl [label="5-Alkynyl-4,6-dimethylpyrimidines", shape=ellipse]; Amino [label="5-Amino-4,6-dimethylpyrimidines", shape=ellipse]; Bioactivity [label="Biological Evaluation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Kinase Inhibitors", shape=ellipse]; Antimicrobial [label="Antimicrobial Agents", shape=ellipse]; Antiviral [label="Antiviral Agents", shape=ellipse];

// Edges Start -> Suzuki [label="Pd Catalyst, Base"]; Start -> Sonogashira [label="Pd/Cu Catalysts, Base"]; Start -> Buchwald [label="Pd Catalyst, Base, Ligand"]; Suzuki -> Aryl; Sonogashira -> Alkynyl; Buchwald -> Amino; Aryl -> Bioactivity; Alkynyl -> Bioactivity; Amino -> Bioactivity; Bioactivity -> Kinase; Bioactivity -> Antimicrobial; Bioactivity -> Antiviral; } DOT Caption: Synthetic pathways from 5-Bromo-4,6-dimethylpyrimidine.

The Suzuki-Miyaura coupling is a powerful method for the synthesis of 5-aryl-4,6-dimethylpyrimidines. These derivatives are of significant interest as they can mimic the purine core of ATP and act as kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-4,6-dimethylpyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Water (4:1)

Procedure:

-

To a reaction vessel, add 5-Bromo-4,6-dimethylpyrimidine, the arylboronic acid, and potassium carbonate.

-

Purge the vessel with an inert gas (e.g., argon).

-

Add the toluene/water solvent mixture.

-

Add the palladium catalyst.

-

Heat the reaction mixture to 90-100°C and stir for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-Phenyl-4,6-dimethylpyrimidine | 85 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4,6-dimethylpyrimidine | 92 |

| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-4,6-dimethylpyrimidine | 78 |

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 5-position, leading to the formation of 5-alkynyl-4,6-dimethylpyrimidines. These compounds can serve as precursors for more complex structures or exhibit biological activity themselves.

Experimental Protocol: Sonogashira Coupling

Materials:

-

5-Bromo-4,6-dimethylpyrimidine (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add 5-Bromo-4,6-dimethylpyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Add DMF and triethylamine, followed by the terminal alkyne.

-

Heat the reaction mixture to 60-80°C for 4-6 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture and dilute with an organic solvent.

-

Wash with water and brine, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Table 2: Representative Yields for Sonogashira Coupling

| Terminal Alkyne | Product | Yield (%) |

| Phenylacetylene | 5-(Phenylethynyl)-4,6-dimethylpyrimidine | 88 |

| 1-Hexyne | 5-(Hex-1-yn-1-yl)-4,6-dimethylpyrimidine | 75 |

| Propargyl alcohol | (5-(4,6-Dimethylpyrimidin-5-yl)prop-2-yn-1-ol | 65 |

The Buchwald-Hartwig amination is a key reaction for the synthesis of 5-amino-4,6-dimethylpyrimidine derivatives. The introduction of an amino group opens up possibilities for further functionalization or for direct interaction with biological targets.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

5-Bromo-4,6-dimethylpyrimidine (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene

Procedure:

-

In a glovebox, charge a reaction tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Add 5-Bromo-4,6-dimethylpyrimidine and the amine.

-

Add toluene, seal the tube, and heat to 100-110°C for 12-24 hours.

-

Monitor the reaction by LC-MS. After cooling, dilute with an organic solvent and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Yields for Buchwald-Hartwig Amination

| Amine | Product | Yield (%) |

| Aniline | N-Phenyl-4,6-dimethylpyrimidin-5-amine | 72 |

| Morpholine | 4-(4,6-Dimethylpyrimidin-5-yl)morpholine | 85 |

| Benzylamine | N-Benzyl-4,6-dimethylpyrimidin-5-amine | 68 |

Biological Applications

Derivatives of 5-Bromo-4,6-dimethylpyrimidine have shown promise in several therapeutic areas, most notably as kinase inhibitors for cancer therapy, and as antimicrobial and antiviral agents.

Kinase Inhibition

The pyrimidine scaffold is a well-established ATP-mimetic, and derivatives of 5-Bromo-4,6-dimethylpyrimidine have been explored as inhibitors of various kinases involved in cancer signaling pathways.

// Nodes FGFR4 [label="FGFR4", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAP Kinase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="5-Aryl-4,6-dimethylpyrimidine\nDerivative", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse]; Angiogenesis [label="Angiogenesis", shape=ellipse]; Inflammation [label="Inflammation", shape=ellipse];

// Edges Inhibitor -> FGFR4 [label="Inhibits"]; Inhibitor -> VEGFR2 [label="Inhibits"]; Inhibitor -> p38 [label="Inhibits"]; FGFR4 -> Proliferation [label="Promotes"]; VEGFR2 -> Angiogenesis [label="Promotes"]; p38 -> Inflammation [label="Mediates"]; } DOT Caption: Kinase targets of 5-Aryl-4,6-dimethylpyrimidine derivatives.

Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[1] Additionally, the pyrimidine core is a common feature in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in tumors.[2] Furthermore, imidazopyrimidines, which can be synthesized from amino-pyrimidines, are known potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory responses.[3][4]

Table 4: Representative Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Aminodimethylpyrimidinol derivative | FGFR4 | 50 - 200 | [1] |

| Furo[2,3-d]pyrimidine derivative | VEGFR-2 | 21 - 47 | [2] |

| Imidazopyrimidine derivative | p38 MAP Kinase | 10 - 100 | [3][4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

Materials:

-

Recombinant kinase

-

Peptide substrate

-

ATP

-

Test compounds

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™)

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the recombinant kinase, substrate, and test compound dilutions.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Antimicrobial and Antiviral Activity

The pyrimidine scaffold is also prevalent in compounds with antimicrobial and antiviral properties.[5][6] Derivatives of 4,6-dimethylpyrimidine have been synthesized and evaluated for their activity against various bacterial and viral strains.

Table 5: Representative Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 4,6-disubstituted pyrimidine | Bacillus subtilis | 12.5 - 50 | [6] |

| 4,6-disubstituted pyrimidine | Pseudomonas aeruginosa | 25 - 100 | [6] |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A virus | 0.01 - 0.1 µM (EC₅₀) | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Bacterial/fungal strain

-

Growth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

96-well microtiter plates

Procedure:

-

Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

5-Bromo-4,6-dimethylpyrimidine is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a variety of palladium-catalyzed cross-coupling reactions allows for the facile synthesis of diverse libraries of compounds. The resulting derivatives have demonstrated significant potential as kinase inhibitors for the treatment of cancer, as well as promising antimicrobial and antiviral agents. The synthetic protocols and biological data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this privileged scaffold in drug discovery and development.

References

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Bromopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted bromopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including approved drugs.[1] The presence and position of the bromine atom, along with other substituents, profoundly influence the molecule's physical and chemical properties, making these compounds versatile building blocks for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the key physical and chemical characteristics of substituted bromopyrimidines, detailed experimental protocols for their modification, and insights into their role in modulating critical biological pathways.

Physical Properties of Substituted Bromopyrimidines

The physical properties of substituted bromopyrimidines, such as melting point, boiling point, and solubility, are crucial for their handling, purification, and formulation. These properties are highly dependent on the substitution pattern on the pyrimidine ring.

Melting and Boiling Points

The melting and boiling points of bromopyrimidines are influenced by factors such as molecular weight, symmetry, and intermolecular forces. Generally, increasing substitution and molecular weight leads to higher melting and boiling points.

| Compound | Substitution | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromopyrimidine | 2-Bromo | 56 - 57.5 | 62 - 64 (at 1.5 torr)[2] |

| 4-Bromopyrimidine | 4-Bromo | 53 - 56[3] | 183 (rough estimate)[3] |

| 5-Bromopyrimidine | 5-Bromo | - | - |

| 2,4-Dibromopyridine | 2,4-Dibromo | 35 - 40[4] | 238[4] |

| 5-Bromouracil | 5-Bromo, 2,4-dihydroxy | - | - |

Solubility

The solubility of substituted bromopyrimidines is a critical parameter for their application in both chemical reactions and biological assays. Generally, these compounds exhibit low aqueous solubility, which can be a challenge for drug development.[5][6] Their solubility in organic solvents is significantly better.

| Solvent | General Solubility | Notes |

| Water | Generally low[5] | Can be improved by introducing polar functional groups or by salt formation.[6] |

| Dimethyl Sulfoxide (DMSO) | Generally good | A common solvent for storing and testing organic compounds in biological assays.[7] |

| Chloroform | Soluble | A common solvent for reactions and purification.[8] |

| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent used in various chemical transformations.[8] |

| Tetrahydrofuran (THF) | Soluble | An ethereal solvent frequently used in organometallic reactions.[8] |

| 1,4-Dioxane | Soluble | A common solvent for cross-coupling reactions.[8] |

| Ethyl Acetate | Soluble | A moderately polar solvent used for extraction and chromatography.[8] |

pKa Values

The basicity of the pyrimidine ring is influenced by the electronic effects of its substituents. The bromine atom, being electron-withdrawing, generally decreases the basicity of the pyrimidine nitrogens.

| Compound | pKa |

| 2-Bromopyrimidine | 0.5[9] |

| 4-Bromopyridine | 3.35 (Predicted)[10] |

Chemical Properties and Reactivity

The chemical reactivity of substituted bromopyrimidines is dominated by the chemistry of the electron-deficient pyrimidine ring and the carbon-bromine bond. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[11][12] The presence of a good leaving group like bromine at these positions facilitates SNAr reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-bromopyrimidine with an Amine

This protocol describes a general procedure for the selective substitution of the chlorine atom at the 4-position of 2,4-dichloro-5-bromopyrimidine with an amine nucleophile.

-

Materials: 2,4-dichloro-5-bromopyrimidine, desired amine (1.0-1.2 equivalents), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 equivalents), and a polar aprotic solvent like isopropanol or N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloro-5-bromopyrimidine in the chosen solvent.

-

Add the amine to the solution, followed by the base.

-

Heat the reaction mixture to a temperature between 80 °C and 120 °C, and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrimidine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.[13]

-

Materials: Bromopyrimidine (1.0 equivalent), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents), and a solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Procedure:

-

To a reaction vessel, add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

The degassed solvent is added via syringe.

-

The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

The Sonogashira coupling enables the formation of a C-C bond between a bromopyrimidine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Experimental Protocol: Sonogashira Coupling of a Bromopyrimidine

This protocol provides a general method for the Sonogashira coupling of a bromopyrimidine with a terminal alkyne.

-

Materials: Bromopyrimidine (1.0 equivalent), terminal alkyne (1.1-1.5 equivalents), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (CuI, 5-10 mol%), a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents), and a solvent (e.g., THF or DMF).

-

Procedure:

-

In a Schlenk flask, combine the bromopyrimidine, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the solvent, the base, and then the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

-

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling a bromopyrimidine with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[14][15]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrimidine

This protocol describes a general procedure for the Buchwald-Hartwig amination of a bromopyrimidine.[16]

-

Materials: Bromopyrimidine (1.0 equivalent), amine (1.1-1.5 equivalents), palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-2 times the palladium loading), a strong base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equivalents), and an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the bromopyrimidine, amine (if solid), palladium catalyst, ligand, and base in a reaction vessel.

-

Add the anhydrous solvent. If the amine is a liquid, it can be added at this stage.

-

Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

-

Organometallic Intermediates

Bromopyrimidines can be converted to their corresponding Grignard reagents by reaction with magnesium metal. These reagents are powerful nucleophiles for the formation of new C-C bonds.

Experimental Protocol: Grignard Reagent Formation from 5-Bromopyrimidine

This protocol outlines the formation of a Grignard reagent from 5-bromopyrimidine and its subsequent reaction with an electrophile.[16][17]

-

Materials: 5-Bromopyrimidine (1.0 equivalent), magnesium turnings (1.1-1.5 equivalents), a small crystal of iodine (as an initiator), and anhydrous diethyl ether or THF. An electrophile (e.g., an aldehyde, ketone, or CO₂).

-

Procedure:

-

All glassware must be rigorously dried. Place the magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a small amount of anhydrous ether and the iodine crystal.

-

Dissolve the 5-bromopyrimidine in anhydrous ether and add a small portion to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining 5-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

The Grignard reagent is then reacted in situ by the slow addition of the electrophile dissolved in anhydrous ether or THF, typically at a low temperature (e.g., 0 °C or -78 °C).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

-

Lithium-halogen exchange is a rapid reaction that converts a bromopyrimidine into a highly reactive organolithium species, typically using an alkyllithium reagent such as n-butyllithium.[18]

Experimental Protocol: Lithium-Halogen Exchange of 2-Bromopyrimidine

This protocol describes a general procedure for the lithium-halogen exchange of 2-bromopyrimidine followed by quenching with an electrophile.[1][19]

-

Materials: 2-Bromopyrimidine (1.0 equivalent), n-butyllithium (1.0-1.1 equivalents in hexanes), and an anhydrous ethereal solvent (e.g., diethyl ether or THF). An electrophile.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-bromopyrimidine in the anhydrous solvent.

-

Cool the solution to a low temperature, typically -78 °C.

-

Slowly add the n-butyllithium solution dropwise, maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete exchange.

-

The electrophile is then added to the solution at -78 °C.

-

The reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl or water).

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Biological Activity and Signaling Pathways

Substituted bromopyrimidines are of particular interest in drug discovery, especially as kinase inhibitors.[9] Their ability to be readily functionalized allows for the synthesis of libraries of compounds that can be screened for activity against various kinases involved in disease pathways.

Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine scaffold that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and inhibit their activity.[9][20]

Aurora kinases are key regulators of mitosis, and their overexpression is linked to cancer.[9] Substituted diaminopyrimidines derived from bromopyrimidines have shown promise as Aurora kinase inhibitors.[9]

Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9] Dysregulation of the EGFR pathway is a common feature in many cancers.[9]

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and survival.[9] BTK inhibitors are effective in treating B-cell malignancies.[9]

Caption: Simplified BTK Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of novel kinase inhibitors from bromopyrimidine starting materials typically follows a structured workflow.

Caption: General workflow for kinase inhibitor development.

Conclusion

Substituted bromopyrimidines are a highly valuable class of compounds for researchers in drug discovery and materials science. Their tunable physical properties and versatile chemical reactivity, centered around the strategic use of the bromine atom as a synthetic handle, provide access to a vast chemical space. The detailed experimental protocols and an understanding of their role in modulating key biological pathways, as outlined in this guide, serve as a foundational resource for the rational design and synthesis of novel and impactful molecules.

References

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. d.web.umkc.edu [d.web.umkc.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Bromo-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 5-Bromo-4,6-dimethylpyrimidine. The information is curated to support research and development activities in medicinal chemistry and related fields.

Physicochemical and Spectroscopic Data

5-Bromo-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative. Its core physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C6H7BrN2[1][2] |

| Molecular Weight | 187.04 g/mol [1][2] |

| CAS Number | 157335-97-2[1][2][3] |

| IUPAC Name | 5-bromo-4,6-dimethylpyrimidine[1][3] |

| SMILES | CC1=NC=NC(C)=C1Br[1] |

| InChI | 1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3[3] |

| InChIKey | WDMWXYZJJVYMHE-UHFFFAOYSA-N[3] |

| Physical Form | Solid[3] |

| Purity | Typically ≥97%[1][3] |

| Storage Temperature | Refrigerator (2-8°C)[3][4] |

Synthesis and Reactivity

The synthesis of 5-Bromo-4,6-dimethylpyrimidine can be approached through various synthetic routes common for pyrimidine derivatives. A general and scalable synthetic route for substituted 5-bromopyrimidines has been described, highlighting the value of such compounds as monomers for accessing novel chemical space through cross-coupling reactions like Heck, Stille, and Suzuki reactions.[7]

The reactivity of the methyl groups at the 4 and 6 positions of the pyrimidine ring are considered 'active' and can participate in condensation reactions, for example, with benzaldehyde derivatives in the presence of an acid or base catalyst.[8]

Below is a generalized workflow for the synthesis of a substituted pyrimidine, which could be adapted for 5-Bromo-4,6-dimethylpyrimidine.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The 5-bromo position of the pyrimidine ring is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. This is a powerful method for generating derivatives for structure-activity relationship (SAR) studies in drug discovery.

Materials:

-

5-Bromo-4,6-dimethylpyrimidine

-

Desired boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-Bromo-4,6-dimethylpyrimidine, the boronic acid, palladium catalyst, and base.[9]

-

Add the degassed solvent to the flask.[9]

-

Heat the reaction mixture to 80-90°C and stir vigorously.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[9]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[10][11] The pyrimidine scaffold is a core component of numerous biologically active compounds and is of significant interest in medicinal chemistry.[12]

Brominated pyrimidines, in particular, have been investigated for their potential as anticancer agents. For example, 5-bromo-2'-deoxyuridine is an anticancer agent that works by inhibiting DNA synthesis.[13] While the specific biological activity of 5-Bromo-4,6-dimethylpyrimidine is not extensively documented in publicly available literature, its structure suggests it could be a valuable building block for creating novel therapeutic agents.

The general approach to evaluating the biological activity of such a compound is outlined in the diagram below.

This workflow begins with the synthesis and initial screening of the compound for biological activity, often through cytotoxicity assays against cancer cell lines.[12][14] If the compound shows promise, further studies are conducted to identify its specific molecular targets, such as protein kinases, which are often implicated in disease pathways.[12] Subsequent in vivo studies in animal models help to assess the compound's efficacy and safety profile, paving the way for potential lead optimization and drug development.

References

- 1. 5-Bromo-4,6-dimethylpyrimidine 97% | CAS: 157335-97-2 | AChemBlock [achemblock.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 5-Bromo-4,6-dimethylpyrimidine | 157335-97-2 [sigmaaldrich.com]

- 4. 157335-97-2|5-Bromo-4,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]